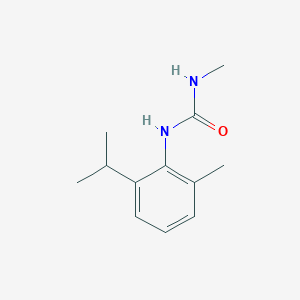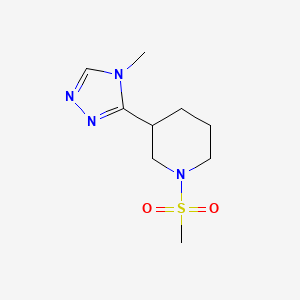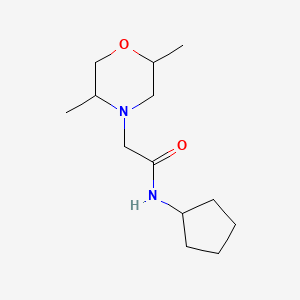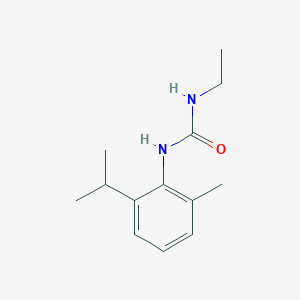
1-Methyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-methyl-6-propan-2-ylphenyl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Metformin, which is a widely used medication for the treatment of type 2 diabetes. Metformin is considered a safe and effective medication, and it has been used for decades to control blood sugar levels in patients with diabetes. However, the scientific community is still exploring the various applications and mechanisms of action of this compound.
Mechanism of Action
The exact mechanism of action of Metformin is still not fully understood. However, it is believed that Metformin works by reducing the production of glucose in the liver and increasing the sensitivity of cells to insulin. This results in a decrease in blood sugar levels and an improvement in insulin resistance. Additionally, Metformin has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Metformin has been shown to have a number of biochemical and physiological effects. These include a decrease in blood glucose levels, an improvement in insulin sensitivity, a reduction in inflammation, and an increase in antioxidant activity. Additionally, Metformin has been shown to have an impact on cellular metabolism, including the regulation of mitochondrial function and the activation of AMPK.
Advantages and Limitations for Lab Experiments
Metformin has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a reliable tool for scientific research. Additionally, Metformin is relatively inexpensive and widely available. However, there are also limitations to the use of Metformin in lab experiments. For example, the effects of Metformin may vary depending on the cell type or tissue being studied. Additionally, the concentration of Metformin used in experiments may need to be carefully controlled to avoid potential toxicity.
Future Directions
There are several areas of future research that could be explored in relation to Metformin. One potential area of research is the use of Metformin in the treatment of cancer. Recent studies have suggested that Metformin may have anti-cancer properties, and further research in this area could lead to the development of new cancer therapies. Additionally, there is growing interest in the potential use of Metformin in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of Metformin in these contexts and to determine the optimal dosages and treatment regimens.
Synthesis Methods
The synthesis of 1-Methyl-3-(2-methyl-6-propan-2-ylphenyl)urea involves the reaction of N,N-dimethylimidodicarbonimidic diamide with 2,6-dimethylphenol in the presence of hydrochloric acid. This reaction results in the formation of Metformin as a white crystalline powder. The synthesis of Metformin is a well-established process, and it is commercially available for research purposes.
Scientific Research Applications
Metformin has been extensively studied for its potential applications in various fields of scientific research. The most well-known application of Metformin is in the treatment of type 2 diabetes. However, recent studies have suggested that Metformin may have other potential applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
1-methyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)10-7-5-6-9(3)11(10)14-12(15)13-4/h5-8H,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRJTDWHTYMWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)

![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)

![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)

![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)

![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)